molecular formula C19H15N5O B15282580 1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15282580
M. Wt: 329.4 g/mol
InChI Key: RDDZBYBIGVAYKS-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a quinoline moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the triazole intermediate.

    Introduction of the Methylphenyl Group: The final step involves the coupling of the methylphenyl group to the triazole-quinoline intermediate, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.

Scientific Research Applications

1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxylate
  • 1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 1-(4-methylphenyl)-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-quinolin-5-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c1-13-7-9-14(10-8-13)24-12-21-18(23-24)19(25)22-17-6-2-5-16-15(17)4-3-11-20-16/h2-12H,1H3,(H,22,25)

InChI Key

RDDZBYBIGVAYKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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